molecular formula C21H24N2O4S B11212148 N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide

Cat. No.: B11212148
M. Wt: 400.5 g/mol
InChI Key: MAKXURKKTRSVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes:: The synthesis of N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves several steps. One common approach includes the following:

Industrial Production Methods:: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl group to the alcohol.

    Substitution: Tosylate group substitution reactions. Common reagents include N-bromosuccinimide (NBS) for bromination and zinc amalgam for reduction.

Major products formed:

  • The reduced form (alcohol) after Clemmensen reduction.
  • Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide finds applications in:

    Medicinal Chemistry: It may serve as a building block for designing new pharmaceutical compounds.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways related to its functional groups.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other tetrahydropyridines, but this specific structure sets it apart.

Biological Activity

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action based on available research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 306.39 g/mol
  • Key Functional Groups :
    • Tetrahydropyridine ring
    • Tosyl group
    • Methoxybenzyl substituent

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A notable study conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines, including leukemia, lung cancer, and breast cancer. The findings demonstrated that these compounds can inhibit cell proliferation effectively.

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound:

  • Cell Lines Tested :
    • MDA-MB-468 (breast cancer)
    • A375 (melanoma)
    • PC-3 (prostate cancer)

The compound exhibited a dose-dependent inhibition of cell growth across these lines, with IC50_{50} values ranging from 5 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G(2)/M phase.

The proposed mechanisms for the biological activity of this compound include:

  • Tubulin Inhibition : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.

Comparative Biological Activity Table

CompoundActivity TypeIC50_{50} (µM)Mechanism
This compoundAntitumor5 - 20Tubulin inhibition
SMART-HAntitumor10Tubulin inhibition
SMART-FAntitumor15Tubulin inhibition

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-11H,12-15H2,1-2H3,(H,22,24)

InChI Key

MAKXURKKTRSVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.